molecular formula C16H16O3 B6239215 4-[4-(propan-2-yl)phenoxy]benzoic acid CAS No. 158769-82-5

4-[4-(propan-2-yl)phenoxy]benzoic acid

Cat. No.: B6239215
CAS No.: 158769-82-5
M. Wt: 256.3
InChI Key:
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Description

4-[4-(propan-2-yl)phenoxy]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which in turn is substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(propan-2-yl)phenoxy]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative as the coupling partner. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost efficiency, and environmental considerations. Industrial production often utilizes optimized reaction conditions to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality and process efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(propan-2-yl)phenoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitutions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups.

Scientific Research Applications

4-[4-(propan-2-yl)phenoxy]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research into its pharmacological effects has shown promise in the treatment of various diseases. It is being investigated for its potential as a therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[4-(propan-2-yl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context. For example, in anti-inflammatory applications, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    4-(propan-2-yl)benzoic acid: This compound shares the benzoic acid moiety but lacks the phenoxy group. It has different chemical and biological properties.

    4-(4-methoxyphenoxy)benzoic acid: This compound has a methoxy group instead of a propan-2-yl group. It exhibits different reactivity and applications.

    4-(4-chlorophenoxy)benzoic acid:

Uniqueness

4-[4-(propan-2-yl)phenoxy]benzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

158769-82-5

Molecular Formula

C16H16O3

Molecular Weight

256.3

Purity

95

Origin of Product

United States

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